molecular formula C15H20N2O2 B14973675 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B14973675
M. Wt: 260.33 g/mol
InChI Key: SWWRYPAOQSOSKN-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves several steps. One common method includes the condensation of 3-methylbutanoic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .

Chemical Reactions Analysis

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets in the body. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can be compared with other quinoline derivatives such as:

    Quinoline: A basic structure with diverse biological activities.

    2-methylquinoline: Known for its antimicrobial properties.

    4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide

InChI

InChI=1S/C15H20N2O2/c1-10(2)8-14(18)16-12-5-6-13-11(9-12)4-7-15(19)17(13)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,18)

InChI Key

SWWRYPAOQSOSKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C

Origin of Product

United States

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